7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound “7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines. Thienopyrimidines are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
Synthetic Approaches to Thieno[3,2-d]pyrimidine Derivatives
The compound is used in the synthesis of thieno[3,2-d]pyrimidine derivatives . These derivatives are prepared using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The synthetic approaches to these derivatives have diverse biological activities and are an important class of chemical compounds .
Inhibition of Cytochrome bd Oxidase
Thieno[3,2-d]pyrimidin-4-amines, which include the compound , have been found to inhibit Cytochrome bd Oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes the compound a potential candidate for the development of drugs targeting energy metabolism in Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR) Studies
The compound can be used in SAR studies to understand the relationship between the structure of thieno[3,2-d]pyrimidin-4-amines and their ability to inhibit Cyt-bd . These studies can help in the design of more potent inhibitors .
Development of Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones, which include the compound , have been synthesized and screened against Mycobacteria as part of the development of new antitubercular agents .
Future Directions
The study of “7-(3,4-diethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” and related compounds could be a promising area of research, given the biological activities observed for other thienopyrimidines . Further studies could focus on the synthesis of this compound, investigation of its physical and chemical properties, and evaluation of its biological activity.
Mechanism of Action
Target of Action
The primary target of the compound 7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . This inhibition is part of the compound’s interaction with its targets, leading to changes in the energy metabolism of the Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis by inhibiting Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, affecting its growth and survival .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . This is achieved by disrupting the bacteria’s energy metabolism through the inhibition of Cyt-bd .
properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-20-12-6-5-10(7-13(12)21-4-2)11-8-22-15-14(11)17-9-18-16(15)19/h5-9H,3-4H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOFXWGCLOKWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CNC3=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
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